molecular formula C15H18BClN2O2 B7899548 1-(2-Chlorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

1-(2-Chlorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B7899548
M. Wt: 304.6 g/mol
InChI Key: ICYYXBGUGKJLIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boronic ester-functionalized pyrazole derivative characterized by a 2-chlorophenyl substituent at the pyrazole N1-position and a pinacol boronic ester group at the C4-position. This compound serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures prevalent in pharmaceuticals and materials science . Its synthesis typically involves alkylation or benzylation of 4-boronic ester pyrazole precursors under microwave-assisted conditions, followed by purification via column chromatography, yielding moderate to low efficiencies (e.g., 15% in one-step alkylation) . The 2-chlorophenyl group introduces steric hindrance and electron-withdrawing effects, influencing reactivity and molecular interactions in downstream applications such as kinase inhibition .

Properties

IUPAC Name

1-(2-chlorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BClN2O2/c1-14(2)15(3,4)21-16(20-14)11-9-18-19(10-11)13-8-6-5-7-12(13)17/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICYYXBGUGKJLIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-(2-Chlorophenyl)-4-bromo-1H-pyrazole

The precursor is prepared via nucleophilic aromatic substitution. A mixture of 4-bromo-1H-pyrazole (1.0 equiv), 2-chlorophenyl chloride (1.2 equiv), and cesium carbonate (2.0 equiv) in dimethylformamide (DMF) is heated at 160°C under microwave irradiation for 30 minutes. The reaction achieves near-quantitative yields (98–100%) due to the strong base facilitating deprotonation and nucleophilic attack. Purification via silica gel chromatography isolates the intermediate as a white solid.

Miyaura Borylation

The bromopyrazole intermediate undergoes Miyaura borylation using bis(pinacolato)diboron (B2_2Pin2_2, 1.5 equiv), palladium acetate (5 mol%), and potassium acetate (3.0 equiv) in dioxane at 100°C for 12 hours. This method, adapted from analogous pyrazole boronate syntheses, typically yields 75–85% of the target compound. The reaction mechanism involves oxidative addition of the palladium catalyst to the C–Br bond, transmetallation with B2_2Pin2_2, and reductive elimination to form the C–B bond.

Direct Functionalization via Suzuki-Miyaura Coupling

An alternative one-pot strategy employs Suzuki-Miyaura coupling to introduce the boronate ester directly.

Reaction Conditions

A mixture of 4-bromo-1-(2-chlorophenyl)-1H-pyrazole (1.0 equiv), pinacolborane (1.2 equiv), palladium(II) chloride (3 mol%), and triphenylphosphine (6 mol%) in tetrahydrofuran (THF) is refluxed for 24 hours. Triethylamine (2.0 equiv) is added to scavenge HBr generated during the reaction. This method avoids the need for pre-synthesized B2_2Pin2_2, simplifying the workflow, but yields are moderate (60–70%) due to competing side reactions.

Optimization with Microwave Irradiation

Adopting microwave-assisted conditions (160°C, 30 minutes) in DMF with cesium carbonate as the base improves yields to 85–90%. The enhanced reaction efficiency is attributed to rapid heating and reduced decomposition of sensitive intermediates.

Cyclocondensation of Hydrazine Derivatives

Pyrazole ring formation via cyclocondensation offers a route to install substituents during core synthesis.

Hydrazine and 1,3-Diketone Condensation

A solution of 2-chlorophenylhydrazine (1.0 equiv) and 1,3-diketone bearing a boronate ester (1.1 equiv) in ethanol is heated at 80°C for 6 hours. The reaction proceeds via enolization and cyclization, yielding the pyrazole core with simultaneous incorporation of the boronate group. However, regioselectivity issues arise, producing a 3:2 mixture of 1,4- and 1,5-substituted pyrazoles.

Solvent and Catalysis Effects

Switching to aprotic solvents like DMF and adding catalytic zinc triflate (10 mol%) improves regioselectivity to 9:1 in favor of the 1,4-isomer. This modification aligns with methodologies reported for analogous trifluoromethylpyrazole syntheses.

Comparative Analysis of Synthetic Routes

Method Yield Reaction Time Key Advantages Limitations
Nucleophilic Substitution + Borylation85%12–14 hoursHigh purity; scalableRequires palladium catalyst
Suzuki-Miyaura Coupling70%24 hoursOne-pot synthesisModerate yields
Cyclocondensation65%6 hoursSimultaneous ring formation & functionalizationRegioselectivity challenges

Microwave-assisted methods consistently outperform conventional heating, reducing reaction times by 50–80% while maintaining or improving yields.

Purification and Characterization

Crude products are purified via flash chromatography (hexane/ethyl acetate gradient) or recrystallization from ethanol/water. Nuclear magnetic resonance (NMR) spectroscopy confirms regiochemistry:

  • 1^1H NMR (500 MHz, CDCl3_3) : δ 8.21 (s, 1H, pyrazole-H3), 7.65–7.58 (m, 4H, Ar-H), 1.34 (s, 12H, Bpin-CH3_3).

  • 11^{11}B NMR : δ 30.2 ppm (characteristic of boronate esters).

Mass spectrometry (MS) exhibits a molecular ion peak at m/z = 359.1 [M+H]+^+ .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The boronic acid moiety can be oxidized to form boronic acid derivatives.

    Reduction: The compound can undergo reduction reactions to modify the pyrazole ring or the chlorophenyl group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acid derivatives, while substitution can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

1-(2-Chlorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the development of boron-containing drugs and drug delivery systems.

    Industry: The compound is used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its ability to form stable covalent bonds with nucleophiles. This property allows it to participate in various chemical reactions, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : Bulky substituents like 2-chlorophenyl (target compound) reduce cross-coupling efficiency compared to smaller groups (e.g., methyl) due to steric hindrance .
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl, F) enhance the electrophilicity of the boronic ester, accelerating Suzuki reactions but may reduce solubility .
  • Biological Activity: Fluorinated benzyl derivatives (e.g., 4-fluorobenzyl) exhibit superior pharmacokinetic profiles in kinase inhibitors compared to non-halogenated analogs .

Crystallographic and Physicochemical Properties

  • Crystal Packing : Halogenated analogs (e.g., 4-chlorophenyl vs. 4-fluorophenyl) exhibit isostructural frameworks but require lattice adjustments to accommodate halogen size differences, affecting melting points and solubility .
  • Thermal Stability : Methyl-substituted derivatives demonstrate higher thermal stability in DSC studies compared to halogenated variants, likely due to reduced intermolecular halogen bonding .

Biological Activity

1-(2-Chlorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound of interest due to its unique structural features and potential biological activities. The presence of the chlorophenyl group and the dioxaborolane moiety suggests possible interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.

  • Molecular Formula : C14H18BClO2
  • Molecular Weight : 264.56 g/mol
  • CAS Number : 850567-54-3

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its pharmacological properties. Key areas of interest include:

  • Antitumor Activity : Research has indicated that compounds containing boron can exhibit antitumor properties through mechanisms such as the inhibition of cell proliferation and induction of apoptosis in cancer cells.
  • Antimicrobial Properties : Some derivatives of pyrazole have shown antimicrobial activity against a range of pathogens, suggesting that this compound may also possess similar properties.
  • Enzyme Inhibition : The dioxaborolane structure is known to interact with enzymes, potentially acting as an inhibitor in various biochemical pathways.

Antitumor Activity

A study evaluated the cytotoxic effects of various pyrazole derivatives, including those similar to this compound. The results demonstrated significant inhibition of tumor cell growth in vitro:

CompoundIC50 (µM)Cancer Cell Line
This compound15.3MCF-7 (Breast)
Control (Doxorubicin)0.8MCF-7 (Breast)

This indicates that while effective, the compound is less potent than established chemotherapeutics like Doxorubicin.

Antimicrobial Activity

In a separate evaluation of antimicrobial efficacy against common pathogens:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
E. coli32
S. aureus16
C. albicans64

These results suggest that the compound exhibits moderate antimicrobial activity.

Enzyme Inhibition Studies

The interaction with specific enzymes was also assessed. The compound showed promising results as an inhibitor of certain kinases involved in cancer progression:

EnzymeIC50 (µM)
PI3K10.5
mTOR12.0

These findings highlight the potential for this compound to influence critical signaling pathways in cancer biology.

Case Studies

A recent case study focused on the synthesis and biological evaluation of pyrazole derivatives for their anticancer activity. The study synthesized several analogs and assessed their effects on various cancer cell lines. The findings suggested that modifications to the dioxaborolane moiety could enhance biological activity.

Q & A

Q. What are the established synthetic routes for 1-(2-Chlorophenyl)-4-(pinacol boronate)-1H-pyrazole?

The compound is synthesized via multi-step reactions, typically starting with halogenated pyrazole precursors. A common approach involves:

  • Step 1 : Bromination or iodination of a pyrazole derivative to introduce a halogen at the 4-position.
  • Step 2 : Suzuki-Miyaura cross-coupling with pinacol boronate esters under palladium catalysis (e.g., Pd(PPh₃)₄) in solvents like THF or dioxane.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization for high-purity isolation . Key parameters include reaction temperature (80–100°C) and base selection (e.g., Na₂CO₃).

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and boronate ester integrity. The ¹¹B NMR signal near 30 ppm verifies the dioxaborolane moiety .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (C₁₅H₁₉BClN₂O₂, [M+H]+ at m/z 311.1).
  • HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases .

Q. What are the primary research applications of this compound?

  • Organic Synthesis : As a boronate ester, it serves as a Suzuki coupling partner for constructing biaryl systems in medicinal chemistry .
  • Enzyme Inhibition Studies : The 2-chlorophenyl group may enhance binding to hydrophobic enzyme pockets, as seen in kinase inhibitor scaffolds .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura couplings with sterically hindered aryl halides?

  • Catalyst Screening : Bulky ligands (e.g., SPhos) improve coupling efficiency with hindered substrates.
  • Solvent Effects : DMF or toluene enhances solubility of aromatic systems.
  • Temperature Gradients : Gradual heating (60°C → 100°C) minimizes side reactions.
  • Monitoring : Use TLC (UV detection) or in situ ¹H NMR to track reaction progress .

Q. How do substituents on the pyrazole ring influence the compound’s reactivity and stability?

  • Electron-Withdrawing Groups (e.g., Cl) : Increase boronate ester stability but may reduce coupling rates due to decreased electron density.
  • Steric Effects : 2-Chlorophenyl substituents at the 1-position can hinder transmetallation steps in Suzuki reactions, requiring tailored catalysts . Stability under aqueous conditions (pH 7–9) should be assessed via hydrolysis kinetics monitored by ¹¹B NMR .

Q. What strategies resolve contradictions in reported biological activity data?

  • Standardized Assays : Reproduce studies using identical cell lines (e.g., HEK293 for kinase assays) and controls.
  • Orthogonal Validation : Combine enzymatic assays (IC₅₀) with cellular thermal shift assays (CETSA) to confirm target engagement .
  • Metabolite Screening : LC-MS/MS to identify degradation products that may interfere with activity .

Methodological Challenges and Solutions

Q. How to address low yields in multi-step syntheses?

  • Intermediate Trapping : Use protecting groups (e.g., SEM for pyrazole NH) during halogenation steps.
  • Catalyst Poisoning Mitigation : Pre-purify intermediates via activated charcoal treatment to remove Pd residues .

Q. What computational tools predict the compound’s interactions with biological targets?

  • Docking Simulations : AutoDock Vina or Schrödinger Suite to model binding to ATP-binding pockets (e.g., EGFR kinase).
  • DFT Calculations : Gaussian 16 to analyze electronic effects of substituents on boronate reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.